

TC-S 7009 CAS number and molecular weight

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Compound of Interest

Compound Name: TC-S 7009

Cat. No.: B611263

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In-Depth Technical Guide: TC-S 7009

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **TC-S 7009**, a potent and selective inhibitor of the Hypoxia-Inducible Factor-2 α (HIF-2 α). This document outlines its chemical properties, mechanism of action, and provides a conceptual framework for its experimental application.

Chemical and Physical Properties

TC-S 7009 is a small molecule inhibitor with well-defined chemical and physical characteristics crucial for its application in research and development.

Property	Value	Reference
CAS Number	1422955-31-4	[1] [2] [3] [4] [5]
Molecular Weight	308.65 g/mol	[1] [2] [3] [4] [5]
Molecular Formula	C ₁₂ H ₆ ClFN ₄ O ₃	[2] [3] [5]

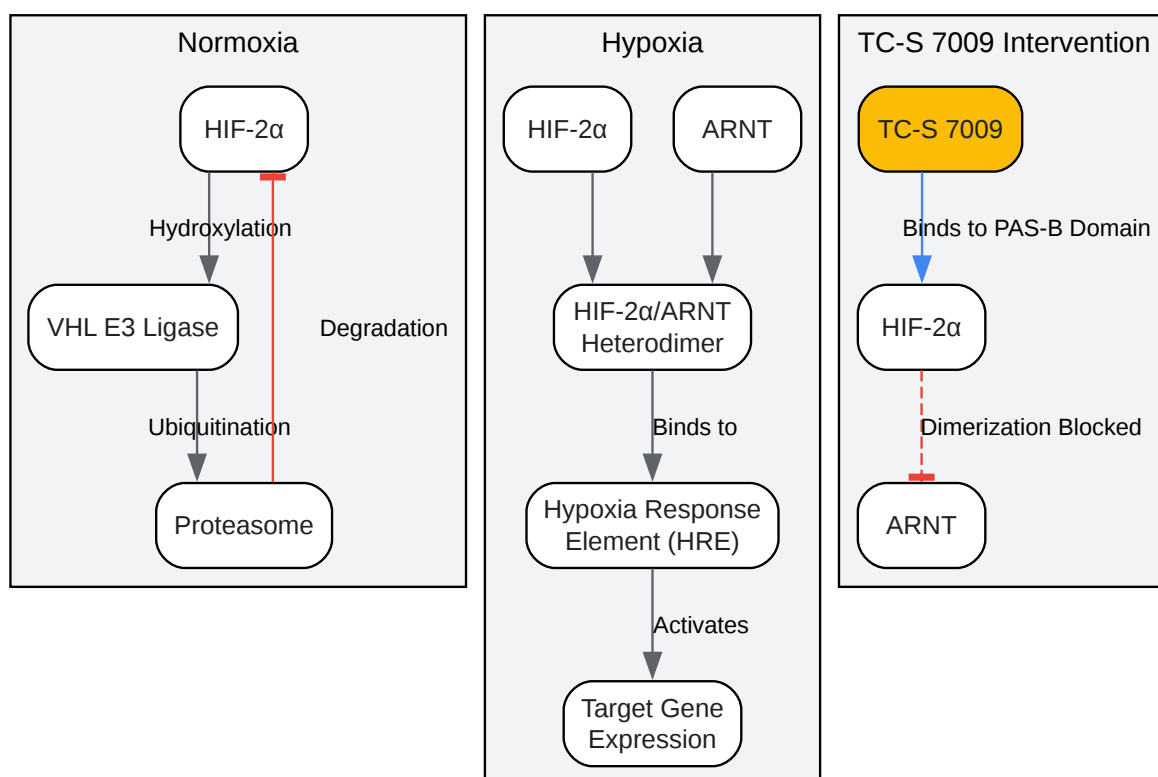
Mechanism of Action: Selective HIF-2 α Inhibition

TC-S 7009 functions as a high-affinity and selective inhibitor of HIF-2 α .[\[2\]](#)[\[3\]](#)[\[5\]](#) Its primary mechanism involves the disruption of the HIF-2 α signaling pathway, which plays a critical role

in cellular adaptation to hypoxic conditions and is implicated in various pathologies, including cancer.

The compound directly binds to the PAS-B domain of the HIF-2 α subunit.[2][3] This binding event sterically hinders the heterodimerization of HIF-2 α with its partner protein, the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT).[2][3] The formation of the HIF-2 α /ARNT complex is a prerequisite for its transcriptional activity. By preventing this dimerization, **TC-S 7009** effectively blocks the binding of the HIF-2 α complex to Hypoxia Response Elements (HREs) in the promoter regions of its target genes.[1][5] Consequently, the expression of HIF-2 α target genes, which are involved in processes such as angiogenesis, erythropoiesis, and cell proliferation, is significantly attenuated.[1][2][3][5]

Notably, **TC-S 7009** exhibits significant selectivity for HIF-2 α over HIF-1 α , another key isoform in the HIF family.[1][2][3]



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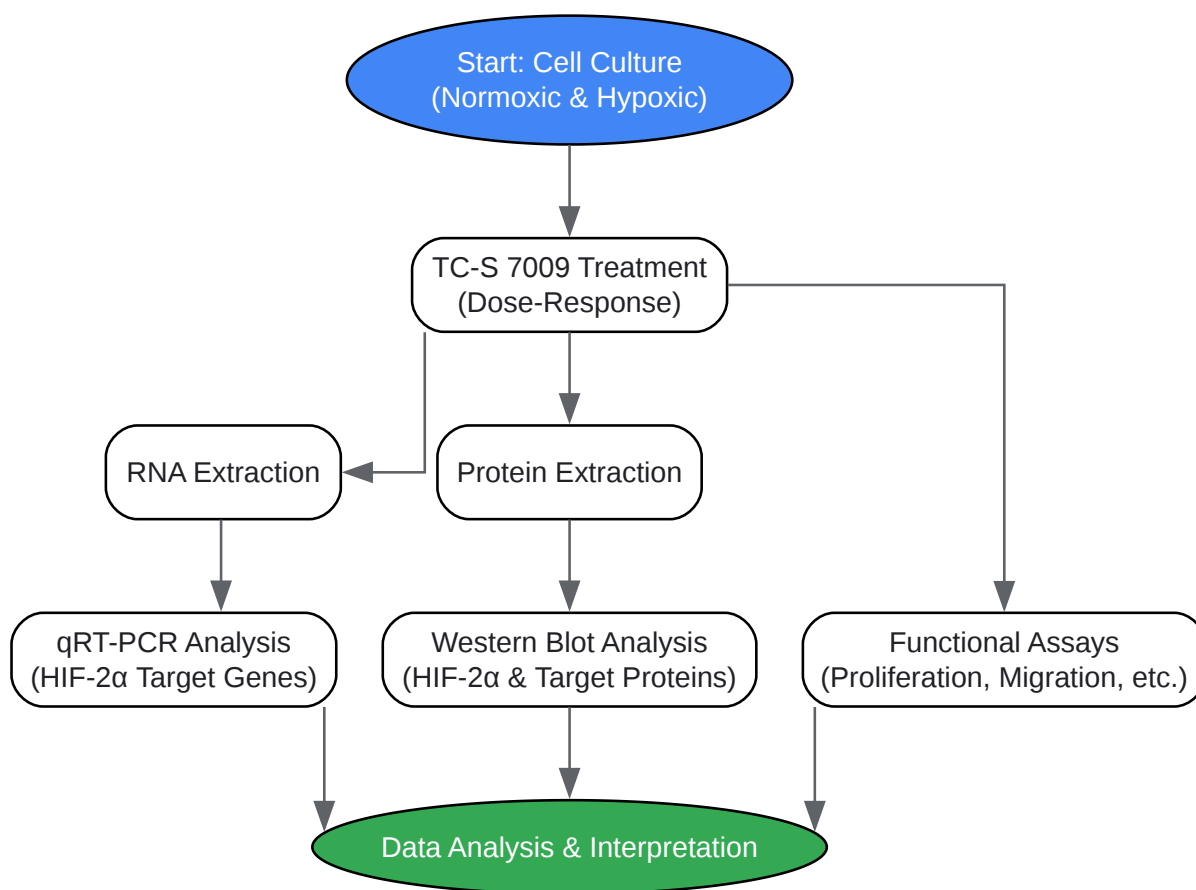
Caption: Mechanism of **TC-S 7009** in the HIF-2 α signaling pathway.

Experimental Protocols

While specific, detailed experimental protocols are proprietary to the developing laboratories, a general workflow for evaluating the efficacy of **TC-S 7009** can be conceptualized. This workflow would typically involve cell-based assays and potentially in vivo studies.

Conceptual Experimental Workflow:

- **Cell Culture:** Culture a relevant cell line (e.g., a cancer cell line known to be dependent on HIF-2 α signaling) under both normoxic (21% O₂) and hypoxic (e.g., 1% O₂) conditions.
- **Compound Treatment:** Treat the cells with varying concentrations of **TC-S 7009**. A vehicle control (e.g., DMSO) should be included.
- **Analysis of HIF-2 α Target Gene Expression:** Following treatment, extract RNA from the cells and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of known HIF-2 α target genes (e.g., VEGF, EPO).
- **Protein Level Analysis:** Perform Western blotting to assess the protein levels of HIF-2 α and its target genes.
- **Functional Assays:** Conduct functional assays to determine the effect of **TC-S 7009** on cellular processes regulated by HIF-2 α , such as cell proliferation, migration, or tube formation assays for angiogenesis.



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Caption: Conceptual experimental workflow for evaluating **TC-S 7009** efficacy.

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